molecular formula C22H14N4OS B2585506 (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide CAS No. 1181471-07-7

(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide

Cat. No.: B2585506
CAS No.: 1181471-07-7
M. Wt: 382.44
InChI Key: DDCFCTOTNZDYHS-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is an organic compound that belongs to the class of enamides This compound features a complex structure with multiple functional groups, including a cyano group, a naphthalene ring, a pyridine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with a cyano group and a naphthalene derivative under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄), resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: Pd/C, LiAlH₄, NaBH₄

    Substitution: NaOMe, NaOEt, Grignard reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of multiple aromatic rings and functional groups makes it a candidate for binding to various biological targets, including enzymes and receptors. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties and stability make it suitable for applications in electronic devices.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The cyano group and aromatic rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-phenyl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
  • (E)-2-cyano-N-naphthalen-2-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
  • (E)-2-cyano-N-(2-methylphenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide

Uniqueness

Compared to similar compounds, (E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide stands out due to the presence of the naphthalene ring, which can enhance its electronic properties and binding interactions. This structural feature may contribute to its higher potency or selectivity in biological applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-2-cyano-N-naphthalen-1-yl-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4OS/c23-13-16(12-17-14-28-22(25-17)20-9-3-4-11-24-20)21(27)26-19-10-5-7-15-6-1-2-8-18(15)19/h1-12,14H,(H,26,27)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCFCTOTNZDYHS-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CSC(=N3)C4=CC=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)/C(=C/C3=CSC(=N3)C4=CC=CC=N4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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